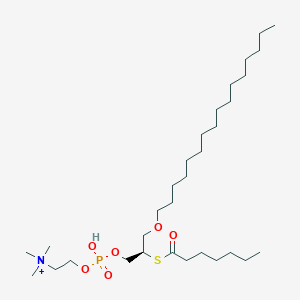

Diheptanoyl Thio-PC

Description

Properties

Molecular Formula |

C31H65NO6PS+ |

|---|---|

Molecular Weight |

610.9 g/mol |

IUPAC Name |

2-[[(2R)-2-heptanoylsulfanyl-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C31H64NO6PS/c1-6-8-10-12-13-14-15-16-17-18-19-20-21-23-26-36-28-30(40-31(33)24-22-11-9-7-2)29-38-39(34,35)37-27-25-32(3,4)5/h30H,6-29H2,1-5H3/p+1/t30-/m1/s1 |

InChI Key |

HWBAKTCCNWQOTL-SSEXGKCCSA-O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Diheptanoyl Thio-PC: A Technical Guide to its Mechanism of Action as a Phospholipase A₂ Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diheptanoyl Thio-Phosphatidylcholine (Diheptanoyl Thio-PC) is a synthetic, chromogenic substrate analog of phosphatidylcholine widely employed in the in vitro characterization of phospholipase A₂ (PLA₂) activity. Its core mechanism of action lies in its specific recognition and cleavage by most secreted and calcium-dependent PLA₂ isoforms, leading to the generation of a quantifiable thiol-containing product. This technical guide provides an in-depth exploration of the biochemical mechanism of this compound, detailed experimental protocols for its use in PLA₂ activity assays, and a summary of key quantitative data. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Core Mechanism of Action

This compound is a structural analog of phosphatidylcholine where the ester bonds at both the sn-1 and sn-2 positions are replaced with thioester bonds, and the fatty acyl chains are heptanoyl groups. The fundamental mechanism of its action as a PLA₂ substrate is a two-step enzymatic process followed by a chemical detection reaction.

First, PLA₂ enzymes recognize and bind to the this compound substrate. Upon binding, the enzyme catalyzes the hydrolysis of the thioester bond at the sn-2 position. This enzymatic cleavage releases the sn-2 heptanoyl thio-fatty acid and generates a lysophospholipid with a free thiol group.[1][2][3]

Second, the resulting free thiol is a reactive species that can be readily detected by a chromogenic disulfide reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent).[1][2] The reaction between the free thiol and DTNB produces a mixed disulfide and the highly colored 2-nitro-5-thiobenzoate (TNB) anion, which has a distinct absorbance maximum at 412 nm. The rate of TNB formation is directly proportional to the rate of this compound hydrolysis by PLA₂, thus providing a continuous and quantitative measure of the enzyme's activity.[4][5]

It is crucial to note that this compound is a substrate for the majority of phospholipase A₂s, including those from bee and cobra venoms and pancreatic sources.[3] However, it is not hydrolyzed by cytosolic PLA₂ (cPLA₂) or PAF-acetyl hydrolase (PAF-AH).[1]

Signaling Pathway and Detection Mechanism

The following diagram illustrates the enzymatic cleavage of this compound by phospholipase A₂ and the subsequent colorimetric detection of the resulting free thiol.

Figure 1. Enzymatic hydrolysis of this compound by PLA₂ and subsequent detection.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with various phospholipase A₂ isoforms.

| Phospholipase A₂ Isoform | Apparent Km (µM) | Vmax (µmol/min/mg) | Specific Activity (µmol/min/mg) | Hill Coefficient | Optimal pH | Optimal Ca²⁺ (mM) | Reference |

| Human Synovial Fluid PLA₂ | 500 | Not Reported | ~25 | 2 | 7.5 | ~10 | [1] |

| Cobra Venom PLA₂ (thio-PC analog) | 100-200 (Ks) | 440 | Not Reported | Not Applicable | Not Reported | Not Reported | [6] |

Note: Data for cobra venom PLA₂ was obtained using a chiral dithiol ester analog of phosphatidylcholine (thio-PC) in Triton X-100 mixed micelles.

Experimental Protocols

The following section details a generalized experimental protocol for a continuous spectrophotometric assay of PLA₂ activity using this compound. This protocol is a synthesis of methodologies described in commercial assay kits and peer-reviewed literature.[1][2][4][7]

Reagent Preparation

-

Assay Buffer: Prepare a buffer solution of 25 mM Tris-HCl containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100. Adjust the pH to 7.5.

-

This compound Substrate Solution:

-

The substrate is typically supplied in an organic solvent like ethanol. Evaporate the solvent under a gentle stream of nitrogen gas.

-

Reconstitute the dried substrate in the Assay Buffer to a final concentration of 1.66 mM.

-

Vortex the solution thoroughly until it becomes clear to ensure complete solubilization of the substrate.[2][7]

-

-

DTNB Solution: Prepare a 10 mM stock solution of DTNB in 0.4 M Tris-HCl, pH 8.0.[8]

-

Enzyme Solution: Dilute the PLA₂ enzyme preparation to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate within the desired assay time.

Assay Procedure (96-Well Plate Format)

-

Plate Setup:

-

Add 10 µL of Assay Buffer to the blank wells.

-

Add 10 µL of the diluted enzyme solution to the sample wells.

-

If testing inhibitors, add the inhibitor solution to the appropriate wells and an equivalent volume of vehicle (e.g., DMSO) to the control wells.

-

-

Reaction Initiation: Initiate the reaction by adding 200 µL of the this compound Substrate Solution to all wells.

-

Incubation and Measurement:

-

Immediately place the plate in a microplate reader pre-set to 25°C.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a total of 5-10 minutes.

-

Data Analysis

-

Calculate the rate of change in absorbance (ΔA/min) for each well by plotting absorbance versus time and determining the slope of the linear portion of the curve.

-

Correct for background hydrolysis: Subtract the rate of the blank wells from the rate of the sample wells.

-

Calculate PLA₂ Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of substrate hydrolysis.

Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * 1000

Where:

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for a PLA₂ assay using this compound and the logical relationship between the key components of the assay.

Figure 2. General experimental workflow for a PLA₂ assay using this compound.

Figure 3. Logical relationship of components in the this compound based PLA₂ assay.

Conclusion

This compound serves as a robust and reliable tool for the continuous spectrophotometric measurement of phospholipase A₂ activity. Its mechanism of action, centered on the PLA₂-mediated release of a free thiol and subsequent colorimetric detection, provides a straightforward and sensitive assay for enzyme characterization and inhibitor screening. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to employ this valuable substrate in their studies of PLA₂ biology and pharmacology.

References

- 1. interchim.fr [interchim.fr]

- 2. broadpharm.com [broadpharm.com]

- 3. Comparative studies of lipase and phospholipase A2 acting on substrate monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Kinetic analysis of the dual phospholipid model for phospholipase A2 action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abcam.com [abcam.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Diheptanoyl Thio-PC: A Technical Guide for Researchers in Phospholipase A2 Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diheptanoyl Thio-PC (1,2-bis(heptanoylthio)glycero-3-phosphocholine), a critical tool for the study of phospholipase A2 (PLA2) activity. This document details its primary application as a chromogenic substrate in PLA2 assays, outlines experimental protocols, and presents key quantitative data for researchers in cell biology, biochemistry, and drug development.

Core Application: A Substrate for Phospholipase A2 Activity Assays

This compound is a synthetic analog of phosphatidylcholine specifically designed for the sensitive and continuous monitoring of most PLA2 enzymes.[1][2][3] Its utility lies in a thioester bond at the sn-2 position, which, upon hydrolysis by PLA2, releases a free thiol. This thiol can then react with a chromogenic reagent, most commonly 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a quantifiable color change.[1][2][3]

This assay is particularly valuable for studying secreted PLA2s (sPLA2s) and has been widely adopted for its convenience and accuracy.[1][4] It is important to note that this compound is generally not a substrate for cytosolic PLA2 (cPLA2) or platelet-activating factor acetylhydrolase (PAF-AH).[2][3]

Mechanism of Action in PLA2 Assays

The assay principle is a two-step enzymatic and chemical reaction:

-

Enzymatic Hydrolysis: PLA2 catalyzes the hydrolysis of the sn-2 thioester bond of this compound, yielding a lysophospholipid with a free sulfhydryl group.

-

Chromogenic Detection: The liberated free thiol reacts with DTNB in a thiol-disulfide exchange reaction. This reaction produces 2-nitro-5-thiobenzoate (TNB), a yellow-colored anion with a maximum absorbance at 412 nm. The rate of TNB formation is directly proportional to the PLA2 activity.

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of this compound in PLA2 assays.

| Parameter | Value | Notes |

| Chemical Formula | C₂₂H₄₄NO₆PS₂ | |

| Molecular Weight | 513.7 g/mol | |

| Assay Principle | Colorimetric | Based on the reaction of a liberated thiol with DTNB. |

| Substrate for | Most PLA2s (e.g., sPLA2s) | Generally not a substrate for cPLA2 and PAF-AH.[2][3] |

| Detection Wavelength | 405-414 nm | For monitoring the formation of the TNB anion. |

| Assay Sensitivity | Down to 0.02 U/ml of sPLA2 activity | One unit of enzyme hydrolyzes one µmol of this compound per minute at 25°C.[5] |

| Enzyme | Substrate | Km (apparent) | Vmax | Assay Conditions |

| Cobra Venom PLA₂ | Thio-PC | ~0.1 mol fraction | 440 µmol min⁻¹ mg⁻¹ | Mixed micelles with Triton X-100.[1] |

Experimental Protocols

This section provides a detailed methodology for a typical PLA2 assay using this compound in a 96-well plate format.

Reagent Preparation

-

Assay Buffer (1X): 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100. Prepare by diluting a 10X stock.

-

DTNB Solution (10 mM): Reconstitute lyophilized DTNB in high-purity water. This solution should be prepared fresh and kept on ice, protected from light.

-

This compound Substrate Solution (1.5 mM): The substrate is typically supplied in an organic solvent. Evaporate the solvent under a stream of inert gas (e.g., nitrogen). Reconstitute the dried substrate in 1X Assay Buffer. Vortex until the solution is clear to ensure complete dissolution.

Assay Procedure

-

Plate Setup:

-

Blank Wells: Add 10 µL of Assay Buffer.

-

Positive Control Wells: Add 10 µL of a known PLA2 enzyme solution (e.g., bee venom PLA2) at a concentration that will produce a linear rate of absorbance change.

-

Sample Wells: Add 10 µL of the sample to be tested.

-

-

DTNB Addition: Add 10 µL of the 10 mM DTNB solution to all wells.

-

Initiation of Reaction: Add 200 µL of the 1.5 mM this compound substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 414 nm every minute for at least 5 minutes.

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) for each well using the linear portion of the kinetic curve.

-

Subtract the average rate of the blank wells from the rates of the positive control and sample wells.

-

Calculate the PLA2 activity using the Beer-Lambert law and the molar extinction coefficient of TNB (typically ~13,600 M⁻¹cm⁻¹ at 412 nm, though this can vary slightly with the specific buffer and plate reader). The path length of the solution in the well must also be taken into account.

-

Visualizations: Signaling Pathways and Experimental Workflows

Phospholipase A2 Signaling Pathway

The following diagram illustrates the central role of Phospholipase A2 in the arachidonic acid cascade, a key inflammatory pathway.

Caption: PLA2 hydrolyzes membrane phospholipids to produce arachidonic acid, a precursor for inflammatory mediators.

Experimental Workflow for PLA2 Assay

This diagram outlines the step-by-step workflow for performing a PLA2 activity assay using this compound.

Caption: Step-by-step workflow for the this compound based PLA2 assay.

References

Diheptanoyl Thio-PC: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of Diheptanoyl Thio-PC, a key substrate in phospholipase A2 (PLA2) research. This guide covers its chemical structure, and physical properties, and provides detailed experimental protocols and insights into its role in cellular signaling pathways.

Core Chemical and Physical Properties

This compound, also known as 1,2-bis(heptanoylthio)-1,2-dideoxy-sn-glycero-3-phosphorylcholine, is a synthetic dithiolester analog of phosphatidylcholine.[1] Its structure is specifically designed to act as a chromogenic substrate for most secreted phospholipase A2 (sPLA2) isoforms.[1][2] The thioester bond at the sn-2 position, upon hydrolysis by PLA2, releases a free thiol group. This thiol can then react with a chromogenic reagent, most commonly 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a quantifiable yellow-colored product, allowing for a straightforward spectrophotometric assay of PLA2 activity.[1][2]

Notably, this compound is not a substrate for cytosolic PLA2 (cPLA2) or platelet-activating factor acetylhydrolase (PAF-AH), making it a valuable tool for specifically studying sPLA2 activity.[1][2][3]

Chemical Structure

A 2D representation of the chemical structure of this compound is provided below.

Caption: 2D chemical structure of this compound.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 89019-63-6 | [1] |

| Molecular Formula | C₂₂H₄₄NO₆PS₂ | [1] |

| Molecular Weight | 513.7 g/mol | [1] |

| SMILES | CCCCCCC(=O)SC--INVALID-LINK--(C)C">C@HSC(=O)CCCCCC | [1] |

| Solubility in DMF | ~50 mg/mL | [1] |

| Solubility in DMSO | ~50 mg/mL | [1] |

| Solubility in Ethanol | ~25 mg/mL | [1] |

| Solubility in PBS (pH 7.2) | ~1 mg/mL | [1] |

Experimental Protocols: Spectrophotometric Assay of sPLA2 Activity

The most common application of this compound is in a colorimetric assay to determine sPLA2 activity. The following is a detailed methodology for this key experiment.

Principle

The assay is based on the enzymatic hydrolysis of the thioester bond at the sn-2 position of this compound by sPLA2. This reaction releases a free thiol-containing lysophospholipid. This free thiol then reacts with DTNB (Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 405-414 nm. The rate of TNB formation is directly proportional to the sPLA2 activity.

Experimental Workflow

Caption: Workflow for the spectrophotometric sPLA2 assay.

Detailed Methodology

Materials:

-

This compound

-

DTNB (Ellman's Reagent)

-

Secretory PLA2 (sPLA2) sample (e.g., purified enzyme, cell culture supernatant, or biological fluid)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 10 mM CaCl₂)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

-

Reagent Preparation:

-

Assay Buffer: Prepare the desired assay buffer and ensure all components are fully dissolved.

-

DTNB Solution: Prepare a stock solution of DTNB (e.g., 10 mM in assay buffer). Protect from light.

-

This compound Solution: Prepare a stock solution of this compound (e.g., 10 mM in ethanol).

-

sPLA2 Sample: Dilute the sPLA2 sample to an appropriate concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

-

Assay Setup (per well in a 96-well plate):

-

Add 180 µL of Assay Buffer.

-

Add 10 µL of DTNB solution.

-

Add 10 µL of the diluted sPLA2 sample.

-

Include appropriate controls:

-

Blank: 10 µL of assay buffer instead of the sPLA2 sample to measure the rate of non-enzymatic hydrolysis.

-

Positive Control: A known concentration of a standard sPLA2.

-

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the this compound solution to each well.

-

Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

-

Measure the absorbance at 414 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Plot the absorbance at 414 nm versus time for each sample.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).

-

Subtract the rate of the blank from the rate of the samples.

-

Calculate the sPLA2 activity using the Beer-Lambert law:

-

Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × (V_total / V_enzyme)

-

Where:

-

ΔAbs/min is the rate of absorbance change.

-

ε is the molar extinction coefficient of TNB at 414 nm (typically ~13,600 M⁻¹cm⁻¹).

-

l is the path length of the sample in the well (cm).

-

V_total is the total reaction volume.

-

V_enzyme is the volume of the enzyme sample added.

-

-

-

Role in Cellular Signaling Pathways

This compound serves as a crucial tool for studying the activity of sPLA2 enzymes, which are key players in various cellular signaling pathways, most notably the arachidonic acid cascade.

The Arachidonic Acid Cascade

Secreted PLA2s catalyze the hydrolysis of phospholipids at the sn-2 position, often releasing arachidonic acid from the cell membrane.[4] This free arachidonic acid is a precursor to a wide range of potent lipid mediators known as eicosanoids. The synthesis of these molecules is mediated by two primary enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

-

Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs). These molecules are involved in inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenase (LOX) Pathway: LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) convert arachidonic acid into leukotrienes (LTs) and lipoxins (LXs). Leukotrienes are potent mediators of inflammation and allergic reactions, while lipoxins are involved in the resolution of inflammation.

By providing a means to accurately measure sPLA2 activity, this compound helps researchers investigate the initial and often rate-limiting step of this critical inflammatory pathway.

Signaling Pathway Diagram

Caption: sPLA2 role in the arachidonic acid cascade.

Kinetic Properties

Conclusion

This compound is an indispensable tool for researchers in the fields of inflammation, cell signaling, and drug discovery. Its specificity for secreted phospholipase A2s, combined with its use in a convenient and reliable colorimetric assay, allows for the precise quantification of enzyme activity. Understanding the chemical properties, experimental applications, and the role of sPLA2 in signaling pathways, as outlined in this guide, will empower scientists to further elucidate the complex roles of these enzymes in health and disease.

References

Synthesis and Application of Diheptanoyl Thio-PC for Phospholipase A2 Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,2-bis(heptanoylthio)-1,2-dideoxy-sn-glycero-3-phosphocholine (Diheptanoyl Thio-PC) and its application in the study of phospholipase A2 (PLA2) enzymes. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of relevant biological pathways.

Introduction

Phospholipase A2 (PLA2) enzymes are a superfamily of lipolytic enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] These products, particularly arachidonic acid, are precursors to a wide range of bioactive lipid mediators known as eicosanoids (prostaglandins, leukotrienes, and thromboxanes), which are pivotal in numerous physiological and pathological processes, including inflammation, cell signaling, and cancer.[2][3] Given their central role in these pathways, PLA2 enzymes are significant targets for drug discovery and development.

This compound is a synthetic analog of phosphatidylcholine where the ester bonds at the sn-1 and sn-2 positions are replaced with thioester bonds. This modification makes it an excellent chromogenic substrate for most PLA2 isoforms. Upon hydrolysis of the sn-2 thioester bond by PLA2, a free thiol group is generated. This thiol can then react with a chromogenic disulfide reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a colored product that can be monitored spectrophotometrically. This allows for a continuous and sensitive assay of PLA2 activity.

Synthesis of this compound

The chiral synthesis of this compound is crucial for ensuring stereospecificity, as PLA2 enzymes are specific for the sn-glycerol-3-phosphate configuration. The following protocol is based on the method described by Hendrickson, Hendrickson, and Dybvig in 1983.

Experimental Protocol: Chiral Synthesis of this compound

Materials:

-

1-trityl-sn-glycerol (prepared from D-mannitol)

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Pyridine

-

Potassium methyl xanthate

-

Ammonia/Methanol

-

Heptanoyl chloride

-

Trichloroacetic acid

-

2-Bromoethylphosphoric acid dichloride

-

Trimethylamine

-

Solvents: Chloroform, Methanol, Diethyl ether, Hexane, Acetone

-

Silica gel for column chromatography

Procedure:

-

Tosylation of 1-trityl-sn-glycerol: 1-trityl-sn-glycerol is reacted with an excess of tosyl chloride in pyridine to yield 1-trityl-sn-glycerol-2,3-ditosylate.

-

Displacement with Xanthate: The ditosylate is then treated with potassium methyl xanthate in acetone. This results in the displacement of the tosyl groups to form a trithiocarbonate derivative.

-

Reductive Cleavage: The trithiocarbonate is reductively cleaved using a solution of ammonia in methanol to yield 1-trityl-sn-glycerol-2,3-dithiol.

-

Acylation: The dithiol is acylated with heptanoyl chloride in the presence of pyridine to form 1-trityl-2,3-bis(heptanoylthio)-1,2-dideoxy-sn-glycerol.

-

Detritylation: The trityl protecting group is removed by treatment with trichloroacetic acid in a chloroform/methanol mixture to yield 2,3-bis(heptanoylthio)-1,2-dideoxy-sn-glycerol.

-

Phosphorylation: The resulting diacylthiolglycerol is then phosphorylated using 2-bromoethylphosphoric acid dichloride in the presence of triethylamine.

-

Quaternization: The final step is the quaternization of the bromoethyl phosphate intermediate by treatment with anhydrous trimethylamine in a chloroform/methanol/formamide solvent system to yield the final product, this compound.

-

Purification: The final product is purified by silica gel column chromatography.

Application in PLA2 Activity Assays

This compound is a widely used substrate for the continuous spectrophotometric assay of most PLA2s, with the notable exception of cytosolic PLA2 (cPLA2) and PAF-acetyl hydrolase (PAF-AH). The assay is based on the measurement of the free thiol produced upon hydrolysis of the sn-2 thioester bond.

Experimental Protocol: Spectrophotometric PLA2 Assay

Materials:

-

This compound

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing CaCl2 and KCl)

-

Triton X-100 (optional, for mixed micelle assays)

-

PLA2 enzyme source (purified enzyme, cell lysate, etc.)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in ethanol. For the assay, an aliquot is dried under a stream of nitrogen and then resuspended in the assay buffer, with or without Triton X-100, to form micelles or mixed micelles.

-

DTNB Solution: Prepare a stock solution of DTNB in the assay buffer.

-

Assay Mixture: In a microplate well, combine the assay buffer, the this compound substrate solution, and the DTNB solution.

-

Enzyme Addition: Initiate the reaction by adding the PLA2 enzyme sample to the well.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 405-414 nm over time using a microplate reader. The rate of the reaction is proportional to the PLA2 activity.

-

Calculation of Activity: The PLA2 activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion produced from the reaction of the thiol with DTNB.

Quantitative Data on PLA2 Activity with this compound

The kinetic parameters of PLA2 enzymes, such as the Michaelis constant (Km) and maximum velocity (Vmax), can be determined using the assay described above with varying concentrations of this compound. However, it is important to note that these parameters can be significantly influenced by the physical state of the substrate (e.g., micelles vs. mixed micelles with detergents like Triton X-100) and the specific PLA2 isoform being studied. Direct comparison of kinetic data from different studies can be challenging due to variations in assay conditions.

| PLA2 Isoform | Substrate Physical State | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Bee Venom sPLA2 | Mixed Micelles (Triton X-100) | Data not consistently reported | Data not consistently reported | [General knowledge] |

| Porcine Pancreatic sPLA2 | Mixed Micelles (Triton X-100) | Data not consistently reported | Data not consistently reported | [General knowledge] |

| Human Group IIA sPLA2 | Mixed Micelles (Triton X-100) | Data not consistently reported | Data not consistently reported | [General knowledge] |

PLA2 Signaling Pathways

The activity of PLA2 is a critical control point in numerous signaling pathways, most notably the arachidonic acid cascade, which leads to the production of inflammatory mediators.

PLA2-Mediated Arachidonic Acid Cascade

The following diagram illustrates the central role of PLA2 in initiating the arachidonic acid cascade.

Caption: PLA2 initiates the arachidonic acid cascade by releasing arachidonic acid from membrane phospholipids.

Experimental Workflow for PLA2 Inhibition Studies

The following diagram outlines a typical workflow for screening and characterizing PLA2 inhibitors using the this compound assay.

Caption: A generalized workflow for the discovery and development of PLA2 inhibitors.

Conclusion

This compound is a valuable tool for researchers studying the function and inhibition of phospholipase A2 enzymes. Its utility in a continuous spectrophotometric assay provides a robust and sensitive method for quantifying PLA2 activity. This technical guide has provided a comprehensive overview of the synthesis of this compound, a detailed protocol for its use in PLA2 assays, and a visualization of its relevance in the broader context of PLA2 signaling pathways. This information is intended to empower researchers in their efforts to understand the intricate roles of PLA2 in health and disease and to facilitate the development of novel therapeutics targeting these important enzymes.

References

Diheptanoyl Thio-PC: A Technical Guide to Substrate Specificity for PLA2 Isoforms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the substrate specificity of Diheptanoyl Thio-Phosphatidylcholine (Diheptanoyl Thio-PC) for various Phospholipase A2 (PLA2) isoforms. Understanding the nuanced interactions between this chromogenic substrate and the diverse family of PLA2 enzymes is critical for accurate activity assessment and the development of targeted therapeutic agents. This document provides a comprehensive overview of substrate suitability, detailed experimental protocols, and the relevant signaling pathways associated with key PLA2 isoforms.

Introduction to Phospholipase A2 and this compound

Phospholipase A2 (PLA2) enzymes are a superfamily of esterases that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid. These products play crucial roles in a myriad of cellular processes, including inflammation, signal transduction, and membrane homeostasis. The PLA2 superfamily is broadly categorized into several families, including secreted PLA2s (sPLA2s), cytosolic PLA2s (cPLA2s), calcium-independent PLA2s (iPLA2s), and lipoprotein-associated PLA2s (Lp-PLA2s), also known as Platelet-Activating Factor Acetylhydrolases (PAF-AH).

This compound is a synthetic analog of phosphatidylcholine where the fatty acyl group at the sn-2 position is replaced with a thioester linkage. Upon hydrolysis by a PLA2, a free thiol group is released, which can be detected colorimetrically using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB). This allows for a continuous spectrophotometric assay of PLA2 activity.

Substrate Specificity of this compound

The utility of this compound as a universal PLA2 substrate is limited by its inherent specificity for certain isoforms. The following table summarizes the known substrate specificity of this compound across the major PLA2 families.

| PLA2 Family | Isoform Examples | Suitability of this compound | Notes |

| Secreted PLA2 (sPLA2) | sPLA2-IA (pancreatic), sPLA2-IB, sPLA2-IIA, sPLA2-V, sPLA2-X, Bee Venom PLA2, Cobra Venom PLA2 | Suitable | This compound is a widely used substrate for various sPLA2 isoforms.[1][2][3] Kinetic parameters can vary between isoforms. |

| Cytosolic PLA2 (cPLA2) | cPLA2α (GIVA) | Not Suitable | cPLA2α exhibits a strong preference for substrates containing arachidonic acid at the sn-2 position.[4] |

| Calcium-Independent PLA2 (iPLA2) | iPLA2β (GVIA) | Generally Not Suitable | While not extensively documented with this specific substrate, iPLA2s typically have different substrate preferences than sPLA2s. |

| Lipoprotein-Associated PLA2 (Lp-PLA2) | Lp-PLA2 (PAF-AH) | Not Suitable | Lp-PLA2 has a unique substrate specificity for short acyl chains, particularly the acetyl group of Platelet-Activating Factor (PAF).[4] |

Quantitative Kinetic Data

Obtaining a comprehensive, directly comparable dataset of kinetic parameters for all PLA2 isoforms with this compound is challenging due to variations in assay conditions across different studies. However, as an illustrative example, the hydrolysis of the structurally similar micellar diheptanoylphosphatidylcholine by bovine pancreatic PLA2 (a Group I sPLA2) has been shown to follow Michaelis-Menten kinetics, with the Km value being independent of Ca2+ concentration.[5]

| PLA2 Isoform | Substrate | Km | Vmax | kcat |

| Bovine Pancreatic sPLA2 (Group I) | Micellar Diheptanoylphosphatidylcholine | Data not consistently reported | Data not consistently reported | Data not consistently reported |

| Other sPLA2 Isoforms | This compound | Requires empirical determination | Requires empirical determination | Requires empirical determination |

Note: Researchers should empirically determine the kinetic parameters for their specific PLA2 isoform and assay conditions.

Alternative Substrates for cPLA2 and Lp-PLA2

Given the unsuitability of this compound for cPLA2 and Lp-PLA2, alternative substrates are necessary for accurately measuring their activity.

| PLA2 Family | Recommended Substrate(s) | Rationale |

| Cytosolic PLA2 (cPLA2) | Arachidonoyl Thio-PC | cPLA2α specifically hydrolyzes substrates with arachidonic acid at the sn-2 position.[6] |

| Lipoprotein-Associated PLA2 (Lp-PLA2) | 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP) | This synthetic substrate mimics the structure of PAF and allows for colorimetric detection of Lp-PLA2 activity.[7][8] |

| Platelet-Activating Factor (PAF) (radiolabeled) | The natural substrate for Lp-PLA2, often used in radiometric assays.[4] |

Experimental Protocols

The following is a generalized protocol for a continuous spectrophotometric PLA2 assay using a thio-PC substrate and DTNB. This protocol should be optimized for the specific PLA2 isoform and experimental conditions.

Materials:

-

Purified PLA2 enzyme or biological sample containing PLA2 activity

-

This compound or other suitable thio-PC substrate

-

DTNB (Ellman's reagent)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and store on ice.

-

Prepare a stock solution of the thio-PC substrate in a suitable solvent (e.g., ethanol) and evaporate the solvent under a stream of nitrogen. Reconstitute the substrate in Assay Buffer to the desired concentration. Vortex until the solution is clear.

-

Prepare a stock solution of DTNB in Assay Buffer. Protect from light.

-

-

Assay Setup:

-

Add Assay Buffer to the wells of a 96-well plate.

-

Add the PLA2 sample to the appropriate wells. Include a negative control (no enzyme) to measure the rate of non-enzymatic substrate hydrolysis.

-

Add the DTNB solution to all wells.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the thio-PC substrate solution to all wells.

-

Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

-

Measure the absorbance at 414 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Subtract the rate of the negative control from the rates of the sample wells to obtain the enzyme-dependent rate.

-

Convert the rate of absorbance change to enzymatic activity (e.g., µmol/min/mg) using the Beer-Lambert law and the extinction coefficient of the colored product (TNB). The extinction coefficient for DTNB at 414 nm is typically around 13,600 M-1cm-1, but should be adjusted for the path length of the solution in the well.

-

Signaling Pathways and Visualization

The various PLA2 isoforms are integral components of distinct signaling cascades. Understanding these pathways is crucial for contextualizing the role of each enzyme in cellular physiology and disease.

Caption: Experimental workflow for a typical PLA2 activity assay.

cPLA2 Signaling Pathway

Cytosolic PLA2α is a key player in the inflammatory response. Upon stimulation by agonists like growth factors or cytokines, intracellular calcium levels rise, leading to the translocation of cPLA2α to the membrane. It is also activated by phosphorylation via MAPK pathways. At the membrane, cPLA2α preferentially hydrolyzes phospholipids containing arachidonic acid, which is then converted into pro-inflammatory eicosanoids by cyclooxygenases (COX) and lipoxygenases (LOX).

Caption: cPLA2 signaling pathway leading to inflammation.

sPLA2 Signaling Pathway

Secreted PLA2s are involved in a variety of extracellular processes, including host defense and the modification of lipoproteins. They can act on the outer leaflet of the plasma membrane to release arachidonic acid for eicosanoid production. Some sPLA2s can also bind to specific receptors, such as the M-type receptor, to initiate intracellular signaling cascades.

Caption: sPLA2 signaling through enzymatic and receptor-mediated pathways.

iPLA2 Signaling Pathway

Calcium-independent PLA2s are primarily involved in membrane phospholipid remodeling and the generation of signaling molecules. They contribute to various cellular processes, including cell growth and apoptosis. Their activity can be regulated by protein-protein interactions and downstream of other signaling pathways.

Caption: iPLA2 signaling in membrane homeostasis and cell fate.

Lp-PLA2 Signaling Pathway

Lipoprotein-associated PLA2 circulates in the plasma bound to lipoproteins, primarily LDL. It hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators like lysophosphatidylcholine (Lyso-PC) and oxidized fatty acids. These products contribute to the pathogenesis of atherosclerosis by promoting inflammation and foam cell formation in the arterial wall.

Caption: Lp-PLA2 signaling in the context of atherosclerosis.

Conclusion

This compound is a valuable tool for assessing the activity of sPLA2 isoforms. However, its lack of utility for cPLA2 and Lp-PLA2 necessitates the use of alternative, isoform-specific substrates for a comprehensive analysis of PLA2 activity in biological systems. A thorough understanding of the substrate specificity and the distinct signaling pathways of each PLA2 family is paramount for researchers and drug development professionals working to unravel the complex roles of these enzymes in health and disease.

References

- 1. Platelet-activating factor acetylhydrolases: broad substrate specificity and lipoprotein binding does not modulate the catalytic properties of the plasma enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bee venom secretory phospholipase A2 and phosphatidylinositol-homologues cooperatively disrupt membrane integrity, abrogate signal transduction and inhibit proliferation of renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LPLA2 Activity Assay - Echelon Biosciences [echelon-inc.com]

- 4. Determination of phospholipase activity of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolysis of micellar diheptanoylphosphatidylcholine catalyzed by bovine pancreatic phospholipase A2: kinetic characterization of group I and II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cPLA2 Assay Kit - Creative BioMart [creativebiomart.net]

- 7. ahajournals.org [ahajournals.org]

- 8. sjkglobalkc.com [sjkglobalkc.com]

Principle of the Diheptanoyl Thio-PC Colorimetric Assay: An In-depth Technical Guide

This guide provides a comprehensive overview of the Diheptanoyl Thio-PC (DT-PC) colorimetric assay, a widely used method for measuring the activity of secretory phospholipase A2 (sPLA2). The assay is tailored for researchers, scientists, and professionals in drug development who require a robust and quantitative method for sPLA2 analysis.

Core Principle

The this compound colorimetric assay is based on a two-step enzymatic and chemical reaction. The substrate, 1,2-bis(heptanoylthio)glycero-3-phosphocholine (this compound), is a synthetic analog of phosphatidylcholine.

Step 1: Enzymatic Hydrolysis

Secretory phospholipase A2 (sPLA2) selectively catalyzes the hydrolysis of the thioester bond at the sn-2 position of this compound. This enzymatic cleavage releases a free fatty acid and a lysophospholipid with a free thiol group (-SH).[1][2][3] It is important to note that this substrate is specific for most sPLA2s, with the exception of cytosolic PLA2 (cPLA2) and platelet-activating factor acetylhydrolase (PAF-AH).[1][4]

Step 2: Colorimetric Detection

The free thiol group generated in the first step reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[5][6] This reaction produces a mixed disulfide and the highly colored yellow anion, 2-nitro-5-thiobenzoate (TNB²⁻).[5][7] The intensity of the yellow color is directly proportional to the amount of free thiols produced, and thus to the sPLA2 activity.[7] The absorbance of the resulting solution is measured spectrophotometrically at a wavelength between 405 and 414 nm to quantify the enzyme's activity.[2][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core reaction and the general workflow of the assay.

Quantitative Data

The following table summarizes key quantitative parameters for the this compound assay.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 405 - 414 nm | [2][8] |

| Molar Extinction Coefficient of TNB²⁻ at 412 nm | 14,150 M⁻¹cm⁻¹ | [7] |

| Adjusted Extinction Coefficient (for 0.784 cm pathlength at 414 nm) | 10.66 mM⁻¹ | [8][9] |

| Adjusted Extinction Coefficient (for 0.784 cm pathlength at 405 nm) | 10.0 mM⁻¹ | [8][9] |

| Assay Detection Range | 0.02 to 0.2 µmol/min/ml of sPLA2 activity | [2][9] |

| One Unit of Enzyme Activity | 1 µmol of this compound hydrolyzed per minute at 25°C | [8][9] |

Experimental Protocols

This section provides a detailed methodology for performing the this compound assay.

Reagent Preparation

-

sPLA2 Assay Buffer (1X):

-

Prepare a 10X stock solution containing 250 mM Tris-HCl (pH 7.5), 100 mM CaCl₂, 1 M KCl, and 3 mM Triton X-100.

-

Dilute the 10X stock 1:10 with HPLC-grade water to obtain the 1X assay buffer. The final concentrations will be 25 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100.[8]

-

-

DTNB Solution:

-

This compound (Substrate) Solution:

-

The substrate is typically supplied in ethanol. Evaporate the ethanol under a gentle stream of nitrogen gas.[8]

-

Reconstitute the dried substrate with the 1X sPLA2 Assay Buffer to a final concentration of 1.66 mM.[8][9]

-

Vortex the solution until it becomes clear to ensure complete dissolution. Incomplete dissolution can lead to high background absorbance.[8]

-

The reconstituted substrate is stable for at least two weeks when stored at -20°C.[8]

-

Assay Procedure

-

Plate Setup:

-

Designate wells for non-enzymatic controls (background), positive controls (e.g., bee venom PLA2), and experimental samples. It is recommended to run all samples and controls in at least duplicate.[8]

-

To each well, add the following in the specified order:

-

10 µl of 1X sPLA2 Assay Buffer

-

10 µl of DTNB Solution

-

10 µl of the sPLA2 sample or control enzyme. For inhibitor studies, the inhibitor can be added at this stage.

-

-

-

Pre-incubation:

-

Carefully shake the plate for a few seconds to mix the components.

-

Pre-incubate the plate at 25°C for 5 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 200 µl of the this compound Substrate Solution to each well.[8]

-

Immediately start measuring the absorbance at 414 nm (or 405 nm) using a microplate reader.[8]

-

Take readings every minute for at least five time points to determine the initial reaction velocity.[8]

-

Data Analysis

-

Calculate the Rate of Reaction:

-

For each well, plot absorbance as a function of time.

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔAbsorbance/minute).

-

-

Correct for Background:

-

Subtract the average rate of the non-enzymatic control wells from the rates of all other wells.

-

-

Calculate sPLA2 Activity:

-

Use the Beer-Lambert law to calculate the enzyme activity using the following formula:

sPLA2 Activity (µmol/min/ml) = (ΔAbsorbance/min * Total Assay Volume (ml)) / (Adjusted Extinction Coefficient (mM⁻¹) * Sample Volume (ml))

-

Considerations and Troubleshooting

-

Sample Purity: Samples should be free of particulates and substances that can interfere with the assay, such as thiols (e.g., DTT, β-mercaptoethanol), thiol scavengers, and known PLA2 inhibitors. Dialysis can be used to remove small molecular weight interfering substances.[8][9]

-

Bubble Formation: Avoid the formation of bubbles in the wells as they can interfere with absorbance readings. If bubbles are present, gently tap the side of the plate to remove them.

-

Substrate Solubility: Ensure the this compound substrate is completely dissolved to avoid high background readings.

-

Linear Range: If the reaction rate is too high, dilute the enzyme sample in the assay buffer to ensure the measurements are within the linear range of the assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. sPLA2 Assay Kit - 96 Well | Crosci Science [crosci.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Detection Reagent for SH Moiety DTNB | CAS 69-78-3 Dojindo [dojindo.com]

- 6. goldbio.com [goldbio.com]

- 7. benchchem.com [benchchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. abcam.com [abcam.com]

Diheptanoyl Thio-PC: A Technical Guide to its Role in Elucidating Lipid Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diheptanoyl Thio-Phosphatidylcholine (Diheptanoyl Thio-PC) has emerged as a critical tool for researchers investigating the intricate world of lipid signaling. This synthetic, chromogenic substrate provides a robust and sensitive method for assaying the activity of a major class of lipid-metabolizing enzymes, the phospholipase A2 (PLA2) family. The enzymatic hydrolysis of this compound by PLA2 at the sn-2 position liberates a free thiol, which can be readily detected, most commonly by its reaction with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. This allows for a continuous, spectrophotometric measurement of PLA2 activity. Understanding the kinetics and regulation of PLA2 is paramount, as this enzyme family plays a pivotal role in a myriad of physiological and pathological processes by generating key lipid second messengers. These messengers, including arachidonic acid and lysophospholipids, are precursors to potent signaling molecules such as eicosanoids and lysophosphatidic acid (LPA), which are implicated in inflammation, cancer, and cardiovascular diseases. This technical guide provides an in-depth overview of the application of this compound in dissecting PLA2-mediated lipid signaling pathways, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Introduction to Lipid Signaling and the Role of Phospholipase A2

Lipid signaling is a complex and dynamic process that governs a vast array of cellular functions, from proliferation and differentiation to apoptosis and inflammation. A key family of enzymes at the heart of these pathways is the phospholipase A2 (PLA2) superfamily. These enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] This seemingly simple reaction is a critical control point in cell signaling, as the products themselves, or their downstream metabolites, act as potent second messengers.

The free fatty acid released is often arachidonic acid, the precursor to the eicosanoid family of inflammatory mediators, including prostaglandins and leukotrienes. The other product, a lysophospholipid, can be further metabolized to generate other signaling molecules, such as lysophosphatidic acid (LPA), a potent mitogen and cell motility factor. Given their central role, the dysregulation of PLA2 activity has been implicated in numerous diseases, making them attractive targets for therapeutic intervention.

This compound: A Tool for Quantifying PLA2 Activity

To understand the role of PLA2 in complex signaling networks, it is essential to have reliable methods to measure its activity. This compound is a water-soluble, short-chain phosphatidylcholine analog that serves as an excellent substrate for most secretory PLA2s (sPLA2s).[2] It is, however, generally not a substrate for cytosolic PLA2s (cPLA2s).[1]

The core of the assay lies in the thioester bond at the sn-2 position. Upon hydrolysis by PLA2, a free thiol group is exposed. This thiol then reacts with a chromogenic disulfide reagent, typically DTNB (Ellman's reagent), to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412-414 nm. The rate of TNB formation is directly proportional to the PLA2 activity.

Experimental Workflow: PLA2 Activity Assay

The following diagram illustrates the general workflow for a typical PLA2 activity assay using this compound.

Quantitative Data Presentation

The use of this compound allows for the precise quantification of PLA2 activity. The following tables summarize key quantitative parameters for this assay.

| Parameter | Value | Reference |

| Assay Principle | Colorimetric, kinetic | [1] |

| Substrate | 1,2-Diheptanoyl-sn-glycero-3-phosphocholine, thio-ester at sn-2 | [2] |

| Detection Reagent | 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) | [1] |

| Wavelength of Detection | 412 - 414 nm | [1] |

| Molar Extinction Coefficient of TNB | 13,600 M⁻¹cm⁻¹ at 412 nm | [3] |

| Adjusted Extinction Coefficient (in microplate) | 10.66 mM⁻¹ | [1] |

| Typical Assay Buffer | 25 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100 | [4] |

| Typical Substrate Concentration | 1.66 mM | [1] |

| Detection Range | 0.02 to 0.2 µmol/min/ml of PLA2 activity | [1] |

| Intra-assay Coefficient of Variation | 2.5% | [4] |

| Inter-assay Coefficient of Variation | 4.2% | [1] |

Table 1: General Quantitative Parameters of the this compound PLA2 Assay.

| PLA2 Isozyme | Source | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Secretory PLA2 (Group IIA) | Human Recombinant | N/A | N/A | [5] |

| Bee Venom PLA2 | Apis mellifera | 20 (with phosphatidylcholine) | N/A | [6] |

| Porcine Pancreatic sPLA2 | Sus scrofa | N/A | N/A | [2] |

| Cobra Venom PLA2 | Naja naja | N/A | N/A | [2] |

Table 2: Reported Kinetic Parameters of Various PLA2 Isozymes. (Note: Specific Km and Vmax values for this compound are not widely reported in the literature, highlighting a need for further characterization).

Experimental Protocols

Detailed Protocol for Secretory PLA2 (sPLA2) Activity Assay

This protocol is adapted from commercially available kits and is suitable for purified sPLA2 or biological samples containing sPLA2 activity.[7][8]

1. Reagent Preparation:

-

sPLA2 Assay Buffer (10X): Prepare a stock solution containing 250 mM Tris-HCl (pH 7.5), 1 M KCl, and 100 mM CaCl₂.

-

Working Assay Buffer (1X): Dilute the 10X stock 1:10 with HPLC-grade water and add Triton X-100 to a final concentration of 0.3 mM.

-

DTNB Solution: Prepare a 10 mM stock solution of DTNB in 0.4 M Tris-HCl, pH 8.0.

-

This compound Substrate: The substrate is typically supplied in an organic solvent. Evaporate the solvent under a gentle stream of nitrogen and reconstitute in the 1X Assay Buffer to a final concentration of 1.66 mM. Vortex until the solution is clear.

-

Enzyme Sample: Dilute the purified sPLA2 or biological sample in 1X Assay Buffer to a concentration that results in a linear rate of absorbance change within the detection range of the assay.

2. Assay Procedure (96-well plate format):

-

To each well, add:

-

190 µL of 1X Assay Buffer

-

10 µL of DTNB Solution

-

10 µL of Enzyme Sample

-

-

Initiate the reaction by adding 10 µL of the this compound Substrate solution to each well.

-

Immediately start measuring the absorbance at 414 nm in a microplate reader at 25°C. Take readings every minute for 10-20 minutes.

3. Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

-

Subtract the rate of the blank (no enzyme) from the rate of the samples.

-

Calculate the sPLA2 activity using the following formula:

Activity (µmol/min/mL) = (ΔAbs/min * Total Assay Volume (mL)) / (Adjusted Molar Extinction Coefficient of TNB * Sample Volume (mL))

Connecting PLA2 Activity to Lipid Signaling Pathways

The measurement of PLA2 activity using this compound provides a powerful tool to investigate the role of this enzyme in specific signaling pathways.

PLA2 and the Generation of Pro-inflammatory Mediators

One of the most well-studied roles of PLA2 is the liberation of arachidonic acid from membrane phospholipids, which serves as the precursor for the synthesis of eicosanoids.

By using this compound, researchers can quantify how various stimuli (e.g., cytokines, growth factors) or inhibitors affect sPLA2 activity, thereby providing insights into the regulation of the inflammatory cascade.

PLA2 and the Production of Lysophosphatidic Acid (LPA)

Lysophosphatidic acid (LPA) is a potent signaling lipid that regulates a wide range of cellular processes, including cell proliferation, migration, and survival. One of the pathways for LPA production involves the action of PLA2 to generate a lysophospholipid, which is then converted to LPA by lysophospholipase D (lysoPLD).

The this compound assay can be employed to screen for inhibitors of sPLA2 that could potentially block the production of LPA, offering a therapeutic strategy for diseases driven by aberrant LPA signaling, such as certain cancers.

Conclusion

This compound is an invaluable tool for the quantitative analysis of secretory phospholipase A2 activity. Its use in a simple and robust colorimetric assay allows researchers to investigate the intricate role of sPLA2 in a variety of lipid signaling pathways. By providing a means to measure the enzymatic activity that initiates the production of potent lipid second messengers, this compound facilitates a deeper understanding of the complex signaling networks that govern cellular function in both health and disease. This knowledge is critical for the identification and development of novel therapeutic agents that target PLA2-mediated signaling cascades. The continued application of this and similar methodologies will undoubtedly lead to further breakthroughs in our understanding of lipid signaling and its implications for human health.

References

- 1. abcam.com [abcam.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Recombinant human secretory phospholipase A2: purification and characterization of the enzyme for active site studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospholipase A2 enzyme from the venom of Egyptian honey bee Apis mellifera lamarckii with anti-platelet aggregation and anti-coagulation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Dawn of Thioester Phospholipids: A Technical Guide to their Discovery, Development, and Application in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of lipid signaling, the development of novel molecular tools is paramount to unraveling complex cellular processes. Thioester phospholipids have emerged as indispensable substrates for probing the activity of various lipolytic enzymes, most notably phospholipases. By substituting the ester linkage at the sn-1 or sn-2 position of a glycerophospholipid with a thioester bond, researchers have created powerful tools for continuous enzyme assays and for studying the roles of these enzymes in health and disease. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of thioester phospholipid substrates, with a focus on their use in studying phospholipase A2 (PLA2) and its role in inflammatory signaling cascades.

The Arachidonic Acid Signaling Pathway

Phospholipase A2 (PLA2) plays a crucial role in initiating the arachidonic acid (AA) cascade, a key pathway in inflammation. Upon cellular stimulation, PLA2 hydrolyzes membrane phospholipids, releasing arachidonic acid. This free AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. Thioester phospholipid substrates are instrumental in studying the activity of PLA2 within this pathway.

The Arachidonic Acid Signaling Cascade

Synthesis of Thioester Phospholipid Substrates

The synthesis of thioester phospholipids is a critical step in their development as research tools. A common strategy involves the use of thiol-yne click chemistry or the acylation of a lysophospholipid analog with a fatty acid containing a thiol group. Below is a generalized workflow for the synthesis of a dithioether phosphatidylcholine analog.

Diheptanoyl Thio-PC: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for 1,2-bis(heptanoylthio)-sn-glycero-3-phosphocholine, commonly known as Diheptanoyl Thio-PC. A synthetic substrate for phospholipase A2 (PLA2) enzymes, its integrity is paramount for accurate and reproducible experimental results. This document outlines recommended storage, potential degradation pathways, and analytical methodologies for assessing its stability.

Core Stability and Storage Recommendations

Proper handling and storage are critical to ensure the long-term stability of this compound. The primary recommendation is storage at -20°C in a tightly sealed container, protected from light. When supplied as a solution in an organic solvent such as ethanol, it is stable for at least two years under these conditions.[1][2]

Aqueous solutions of this compound are significantly less stable and it is not recommended to store them for more than one day.[1] For use in assays, the ethanolic solution should be diluted with the aqueous buffer of choice immediately before use.[1]

Quantitative Stability Data

| Condition | Recommended Storage | Stability | Notes |

| Long-Term Storage (Solid or in Ethanol) | -20°C | ≥ 2 years[1][2] | Protect from light and moisture. |

| Aqueous Solution | 2-8°C or -20°C | ≤ 24 hours[1] | Prone to hydrolysis. Prepare fresh for each use. |

| Shipping | Room temperature (continental US); may vary elsewhere.[2] | Short-term stability is sufficient for transit. | Should be stored at -20°C upon receipt. |

Potential Degradation Pathways

The primary degradation pathway for this compound is the hydrolysis of its thioester bonds. This can be accelerated by exposure to moisture, non-neutral pH, and elevated temperatures. The presence of nucleophiles can also lead to the cleavage of the thioester linkage.

A plausible degradation pathway involves the hydrolysis of one or both of the heptanoylthio chains, leading to the formation of lyso-thio-phosphatidylcholine and heptanoic acid. Further degradation could involve the hydrolysis of the phosphocholine headgroup, although this is generally more stable.

Plausible hydrolytic degradation pathway of this compound.

Experimental Protocols for Stability Assessment

A stability-indicating method is crucial for determining the extent of degradation. For this compound, an enzymatic assay utilizing phospholipase A2 (PLA2) is a highly specific and sensitive method. The principle of this assay is the PLA2-catalyzed hydrolysis of the thioester bond at the sn-2 position, which releases a free thiol. This thiol can then be detected colorimetrically using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

Phospholipase A2 (PLA2) Based Stability-Indicating Assay

Objective: To quantify the amount of intact this compound capable of acting as a substrate for PLA2. A decrease in the reaction rate over time under specific storage conditions indicates degradation.

Materials:

-

This compound sample

-

Phospholipase A2 (from bee venom or pancreas)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2 and BSA)

-

DTNB solution

-

Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound to be tested in ethanol. For the assay, evaporate the ethanol under a stream of nitrogen and reconstitute in the assay buffer to the desired concentration.

-

Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the assay buffer, DTNB solution, and the reconstituted this compound sample.

-

Initiation of Reaction: Add a known concentration of PLA2 to each well to initiate the reaction.

-

Measurement: Immediately begin monitoring the increase in absorbance at 405-414 nm at regular intervals (e.g., every minute) for a set period. The absorbance increase is due to the formation of the 2-nitro-5-thiobenzoate (TNB) anion, which is yellow.

-

Data Analysis: Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot. Compare the V₀ of the stored sample to that of a freshly prepared standard to determine the percentage of remaining active substrate.

Experimental workflow for assessing this compound stability.

Factors Influencing Stability

The stability of this compound is influenced by a combination of environmental and chemical factors. Understanding these relationships is key to preventing degradation and ensuring experimental accuracy.

Logical relationships of factors influencing this compound stability.

References

Solubility of Diheptanoyl Thio-PC in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,2-bis(heptanoylthio)-sn-glycero-3-phosphocholine (Diheptanoyl Thio-PC), a key substrate in phospholipase A2 (PLA2) activity assays. Understanding the aqueous behavior of this synthetic phospholipid is critical for its effective use in research and drug development. This document summarizes available quantitative solubility data, details relevant experimental protocols, and illustrates its role in enzymatic pathways.

Data Presentation: Quantitative Solubility

The solubility of this compound is a crucial parameter for the design of robust enzymatic assays and other in-vitro studies. Below is a summary of the available quantitative data. It is important to note that information regarding its solubility in a wide range of aqueous buffers is limited.

| Compound | Solvent/Buffer | Temperature (°C) | Solubility |

| This compound | PBS (pH 7.2) | Not Specified | ~ 62 µg/mL (~ 0.12 mM)[1][2] |

| Heptanoyl Thio-PC* | Ethanol:PBS (pH 7.2) (1:8) | Not Specified | 0.5 mg/mL[3][4][5] |

| Diheptanoylphosphatidylcholine (7:0 PC)** | Aqueous Solution | Not Specified | Critical Micelle Concentration (CMC): 1.4 mM[6] |

*Heptanoyl Thio-PC is a related compound with an ether linkage at the sn-1 position. **Diheptanoylphosphatidylcholine is the non-thioated analog of this compound. The CMC provides an estimate of the concentration at which micelle formation occurs in aqueous solutions.

Experimental Protocols

Determining Aqueous Solubility of this compound

A precise and reproducible protocol is essential for determining the aqueous solubility of this compound. The following methodology is adapted from standard practices for lipid solubility determination.

Materials:

-

This compound (typically supplied in ethanol)

-

Aqueous buffer of choice (e.g., PBS, Tris, HEPES at desired pH and ionic strength)

-

Inert gas (e.g., nitrogen or argon)

-

Vortex mixer

-

Water bath sonicator

-

Centrifuge capable of high speed

-

HPLC-grade solvents for analysis

-

Analytical method for quantification (e.g., HPLC with a suitable detector, or a colorimetric assay after enzymatic digestion)

Protocol:

-

Solvent Evaporation: Start with a known quantity of this compound in an ethanol solution. Under a gentle stream of inert gas, evaporate the ethanol completely to form a thin lipid film on the surface of the container. This step is crucial to avoid the co-solvent effects of ethanol on solubility.[1]

-

Reconstitution in Aqueous Buffer: Add a precise volume of the desired aqueous buffer to the dried lipid film.[1]

-

Hydration and Equilibration:

-

Vortex the mixture vigorously for several minutes to facilitate the dispersion of the lipid.

-

For complete hydration and to break up larger aggregates, sonicate the suspension in a water bath sonicator. The duration and power should be optimized to avoid degradation of the lipid.

-

To ensure that equilibrium is reached, the suspension should be agitated at a constant temperature for a defined period (e.g., 24-48 hours).

-

-

Separation of Undissolved Lipid: To separate the soluble fraction from any undissolved lipid, centrifuge the suspension at high speed. The centrifugal force and duration should be sufficient to pellet any lipid aggregates or undissolved particles.

-

Quantification of Soluble Lipid: Carefully collect the supernatant, ensuring that the pellet is not disturbed. The concentration of this compound in the supernatant, representing its solubility in the chosen buffer, can then be determined using a validated analytical method. It is advisable to not store the aqueous solution for more than one day.[1]

Protocol for Phospholipase A2 (PLA2) Activity Assay

This compound is a widely used substrate for the colorimetric determination of PLA2 activity.

Principle:

The assay is based on the hydrolysis of the thioester bond at the sn-2 position of this compound by PLA2. This reaction releases a free thiol group, which can be detected by 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). The reaction between the thiol and DTNB produces a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which has a maximum absorbance at 412 nm.[7][8] The rate of TNB formation is directly proportional to the PLA2 activity.

Materials:

-

This compound

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)

-

DTNB solution

-

PLA2 enzyme source (purified enzyme, cell lysate, etc.)

-

Microplate reader capable of measuring absorbance at 405-420 nm

Protocol:

-

Substrate Preparation: Prepare a stock solution of this compound in the assay buffer. For instance, a final concentration of 1.66 mM can be achieved by reconstituting the lipid in the buffer and vortexing until the solution is clear.[7][9]

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, DTNB, and the PLA2 sample.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the this compound substrate solution to each well.

-

Kinetic Measurement: Immediately measure the absorbance at 414 nm at regular intervals using a microplate reader.

-

Calculation of PLA2 Activity: The rate of the reaction is determined by the change in absorbance over time. The PLA2 activity can be calculated using the extinction coefficient of DTNB.

Signaling Pathway and Mechanism of Action

This compound serves as an artificial substrate for phospholipase A2 (PLA2), an enzyme family that plays a crucial role in various signaling pathways. PLA2s catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of a free fatty acid and a lysophospholipid.[10] While the natural substrates of PLA2s typically contain long-chain fatty acids like arachidonic acid, this compound mimics this structure and allows for the study of PLA2 activity.

The enzymatic action of PLA2 on this compound is the basis for its use in activity assays. The cleavage of the sn-2 heptanoyl thioester bond releases a lysophospholipid with a free thiol group, which is the key to the colorimetric detection method.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. HEPTANOYL THIO-PC [amp.chemicalbook.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. abcam.com [abcam.com]

- 10. content.abcam.com [content.abcam.com]

Methodological & Application

Application Notes and Protocols for the Preparation of Diheptanoyl Thio-PC Mixed Micelles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the preparation and characterization of mixed micelles incorporating 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC), a short-chain phospholipid widely used for solubilizing membrane proteins and creating lipid-based drug delivery systems. While the user query specified "Diheptanoyl Thio-PC," which is a thioester analog of DHPC primarily used as a colorimetric substrate for phospholipase A2 assays, this application note will focus on the preparation of mixed micelles using the more common DHPC.[1][2] The principles and protocols described herein are readily adaptable for the incorporation of this compound for specific enzymatic assays. This guide details the thin-film hydration method, provides protocols for characterization by Dynamic Light Scattering (DLS), and presents data in a structured format for easy reference.

Introduction to DHPC Mixed Micelles

DHPC is a zwitterionic lysophospholipid with a critical micelle concentration (CMC) of approximately 1.4 mM.[3] Above its CMC, DHPC self-assembles into small, spherical micelles. In the presence of other lipids or hydrophobic molecules, DHPC can form mixed micelles, which are versatile tools in various scientific disciplines.[4] These systems are particularly valuable for:

-

Solubilizing and stabilizing membrane proteins for structural and functional studies.

-

Creating nanocarriers for the delivery of poorly water-soluble drugs. [4]

-

Serving as model membrane systems for studying lipid-protein interactions.

The formation of mixed micelles is a spontaneous process driven by the hydrophobic effect, where the hydrophobic tails of the constituent molecules are sequestered from the aqueous environment, and the hydrophilic headgroups are exposed.[4]

Materials and Equipment

Materials

-

1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC)

-

Co-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine - DMPC, Cholesterol)

-

Drug or molecule to be encapsulated (e.g., a hydrophobic drug)

-

Organic solvent (e.g., chloroform, methanol, or a mixture)

-

Hydration buffer (e.g., Phosphate Buffered Saline - PBS, HEPES buffer)

-

For enzymatic assays: 1,2-bis(heptanoylthio)-sn-glycero-3-phosphocholine (this compound)

Equipment

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen or argon gas source

-

Vortex mixer

-

Bath sonicator or probe sonicator

-

Water bath or heating block

-

Syringe filters (e.g., 0.22 µm)

-

Dynamic Light Scattering (DLS) instrument

-

Glass vials and syringes

Experimental Protocols

Preparation of DHPC Mixed Micelles by Thin-Film Hydration

The thin-film hydration method is a robust and widely used technique for the preparation of mixed micelles and liposomes.[5][6][7][8] It involves the formation of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer to promote self-assembly.

Protocol:

-

Dissolution of Components: Dissolve the desired amounts of DHPC, co-lipid(s), and the hydrophobic drug/molecule in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[9]

-

Formation of the Thin Film: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will result in the formation of a thin, uniform film of the lipid/drug mixture on the inner surface of the flask.[8][10]

-

Removal of Residual Solvent: To ensure complete removal of the organic solvent, further dry the film under a stream of inert gas (nitrogen or argon) for at least 30 minutes, or place the flask in a vacuum desiccator for several hours.[5][11]

-

Hydration: Add the desired volume of pre-warmed aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids used.

-

Micelle Formation: Gently agitate the flask to hydrate the lipid film. This can be done by vortexing or placing the flask in a bath sonicator for a few minutes until the lipid film is fully dispersed and the solution becomes clear.[7]

-

Sterilization (Optional): For biological applications, the mixed micelle solution can be sterilized by filtration through a 0.22 µm syringe filter.

Diagram of the Thin-Film Hydration Workflow:

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. phospholipid-research-center.com [phospholipid-research-center.com]

- 5. Kamat Lab Thin Film Hydration Protocol [protocols.io]

- 6. Preparation and evaluation of novel mixed micelles as nanocarriers for intravenous delivery of propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sequential gentle hydration increases encapsulation in model protocells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Ultrasonic Film Rehydration Synthesis of Mixed Polylactide Micelles for Enzyme-Resistant Drug Delivery Nanovehicles [mdpi.com]

- 11. files.core.ac.uk [files.core.ac.uk]

Application Note: Measurement of Secreted Phospholipase A2 (sPLA2) Activity Using Diheptanoyl Thio-PC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Secreted phospholipases A2 (sPLA2) are a family of enzymes that play a critical role in a variety of physiological and pathological processes, including inflammation, host defense, and cancer.[1][2] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[3] A key fatty acid released is arachidonic acid, a precursor to potent inflammatory mediators known as eicosanoids (prostaglandins, thromboxanes, and leukotrienes).[3][4] Given their involvement in disease pathogenesis, sPLA2s are significant targets for drug development.

This application note provides a detailed protocol for measuring the activity of sPLA2 using a chromogenic substrate, 1,2-diheptanoyl-thio-phosphatidylcholine (Diheptanoyl Thio-PC). This substrate is a synthetic analog of phosphatidylcholine with thioester bonds at the sn-2 position. Hydrolysis of this thioester bond by sPLA2 releases a free thiol group. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 405-414 nm. This assay provides a sensitive and continuous method for determining sPLA2 activity.[3][5]

Assay Principle